Silane, (1E)-1,2-ethenediylbis[triethyl-
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Overview
Description
Silane, (1E)-1,2-ethenediylbis[triethyl-] is an organosilicon compound known for its unique properties and wide-ranging applications in various fields of chemistry and industry. This compound is characterized by the presence of silicon-hydrogen (Si-H) bonds, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1E)-1,2-ethenediylbis[triethyl-] typically involves the reaction between triethylchlorosilane and an appropriate reducing agent. One common method employs lithium aluminum hydride (LiAlH4), which reduces triethylchlorosilane to triethylsilane while liberating aluminum chloride and hydrogen gas . This reaction requires careful control of reaction conditions, such as temperature and pressure, to achieve high yields and purity levels.
Industrial Production Methods
In industrial settings, the production of Silane, (1E)-1,2-ethenediylbis[triethyl-] often involves large-scale reactions using similar reducing agents. The process is optimized for efficiency and cost-effectiveness, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions
Silane, (1E)-1,2-ethenediylbis[triethyl-] undergoes several types of chemical reactions, including:
Hydrosilylation: The Si-H bond in the compound is reactive and participates in hydrosilylation reactions, where it adds across double bonds in alkenes and alkynes.
Substitution: The compound can undergo substitution reactions, where the Si-H bond is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with Silane, (1E)-1,2-ethenediylbis[triethyl-] include molecular iodine, hydrosilanes, and various catalysts such as InBr3 and B(C6F5)3 . Reaction conditions often involve mild temperatures and pressures to ensure high selectivity and yield.
Major Products Formed
The major products formed from reactions involving Silane, (1E)-1,2-ethenediylbis[triethyl-] include silyl ethers, secondary and tertiary amines, and various reduced organic compounds .
Scientific Research Applications
Silane, (1E)-1,2-ethenediylbis[triethyl-] has numerous applications in scientific research, including:
Synthetic Chemistry: It is extensively used as a reducing agent and hydride source in the synthesis of complex organic molecules.
Pharmaceuticals: The compound plays a critical role in the synthesis of active pharmaceutical ingredients (APIs) and natural products.
Materials Science: It is used in the production of advanced materials, including polymers and coatings, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of Silane, (1E)-1,2-ethenediylbis[triethyl-] involves the transfer of hydride ions (H-) from the Si-H bond to other molecules. This hydride transfer is facilitated by the compound’s ability to act as a hydride donor or radical H-donor, depending on the reaction conditions . The molecular targets and pathways involved include carbonyl compounds, nitriles, and imines, which are reduced to their corresponding products through hydride transfer .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Silane, (1E)-1,2-ethenediylbis[triethyl-] include:
Triethylsilane: A trialkylsilane with similar reducing properties.
Diphenylsilane: A phenyl-substituted silane used in similar reduction reactions.
Tris(trimethylsilyl)silane: An outstanding radical reducing agent due to its structure.
Uniqueness
Silane, (1E)-1,2-ethenediylbis[triethyl-] is unique due to its specific combination of reactivity, stability, and versatility in various chemical reactions. Its ability to act as both a hydride donor and radical H-donor makes it a valuable reagent in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
triethyl(2-triethylsilylethenyl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32Si2/c1-7-15(8-2,9-3)13-14-16(10-4,11-5)12-6/h13-14H,7-12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNYSAMVAMCFED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C=C[Si](CC)(CC)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342330 |
Source
|
Record name | Silane, (1E)-1,2-ethenediylbis[triethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104014-90-6 |
Source
|
Record name | Silane, (1E)-1,2-ethenediylbis[triethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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